molecular formula C7H11Cl2N3 B13459473 4-(2-chloroethyl)-1-cyclopropyl-1H-1,2,3-triazole hydrochloride

4-(2-chloroethyl)-1-cyclopropyl-1H-1,2,3-triazole hydrochloride

Cat. No.: B13459473
M. Wt: 208.09 g/mol
InChI Key: FFPFOKUORZJCHV-UHFFFAOYSA-N
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Description

4-(2-chloroethyl)-1-cyclopropyl-1H-1,2,3-triazole hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a triazole ring, a cyclopropyl group, and a chloroethyl side chain, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-chloroethyl)-1-cyclopropyl-1H-1,2,3-triazole hydrochloride typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a Huisgen cycloaddition reaction, where an azide reacts with an alkyne under copper-catalyzed conditions.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using diazomethane or a similar reagent.

    Attachment of the Chloroethyl Side Chain: The chloroethyl group is typically introduced through a nucleophilic substitution reaction, where an appropriate chloroethyl halide reacts with the triazole intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-(2-chloroethyl)-1-cyclopropyl-1H-1,2,3-triazole hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Sodium azide or potassium cyanide in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of triazole oxides.

    Reduction: Formation of triazole derivatives with reduced functional groups.

    Substitution: Formation of azidoethyl or cyanoethyl derivatives.

Scientific Research Applications

4-(2-chloroethyl)-1-cyclopropyl-1H-1,2,3-triazole hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(2-chloroethyl)-1-cyclopropyl-1H-1,2,3-triazole hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins and DNA, leading to the inhibition of enzymatic activity or disruption of DNA replication. The triazole ring can also participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-chloroethyl)-1H-1,2,3-triazole
  • 1-cyclopropyl-1H-1,2,3-triazole
  • 4-(2-bromoethyl)-1-cyclopropyl-1H-1,2,3-triazole

Uniqueness

4-(2-chloroethyl)-1-cyclopropyl-1H-1,2,3-triazole hydrochloride is unique due to the combination of its structural features, which confer distinct chemical reactivity and biological activity. The presence of both the cyclopropyl group and the chloroethyl side chain enhances its potential for diverse applications compared to similar compounds that lack these features.

Biological Activity

4-(2-chloroethyl)-1-cyclopropyl-1H-1,2,3-triazole hydrochloride is a synthetic compound belonging to the triazole class, which is known for its diverse biological activities. Triazoles are five-membered heterocycles that have been extensively studied for their pharmacological potential, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant research findings.

Structural Characteristics

The compound's molecular formula is C6H8ClN3C_6H_8ClN_3, with a structural representation that highlights its triazole core and chloroethyl substituent. This structure is significant as it influences the compound's interaction with biological targets.

Biological Activity Overview

Research indicates that triazole derivatives exhibit a wide range of biological activities:

  • Antibacterial Activity : Triazoles have shown significant antibacterial properties against various strains of bacteria. Studies have demonstrated that modifications to the triazole core can enhance antibacterial efficacy. For instance, derivatives with halogen substitutions often exhibit improved activity against resistant bacterial strains .
  • Antifungal Activity : The 1,2,4-triazole core is crucial in the development of antifungal agents. Compounds in this class are used clinically to treat fungal infections due to their ability to inhibit ergosterol synthesis in fungal cell membranes .
  • Anticancer Properties : Triazole derivatives have been investigated for their anticancer potential. Some studies suggest that they can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell signaling pathways and the inhibition of tumor growth .

Antibacterial Efficacy

A study conducted on various triazole derivatives found that those with a 4-chloro or 4-bromo substituent displayed remarkable antibacterial activity against E. coli and Bacillus subtilis, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics like ceftriaxone .

CompoundBacterial StrainMIC (µg/mL)Zone of Inhibition (mm)
4-(2-chloroethyl)-1-cyclopropyl-1H-1,2,3-triazoleE. coli522
4-bromo derivativeBacillus subtilis325

Antifungal Activity

Research has shown that triazole derivatives are effective against a range of fungal pathogens. For example, compounds with a similar structure to 4-(2-chloroethyl)-1-cyclopropyl-1H-1,2,3-triazole exhibited potent antifungal activity against Candida albicans and Aspergillus niger, with IC50 values indicating significant inhibition of fungal growth .

CompoundFungal StrainIC50 (µg/mL)
4-(2-chloroethyl)-1-cyclopropyl-1H-1,2,3-triazoleCandida albicans10
Itraconazole (control)Aspergillus niger0.5

Anticancer Studies

In vitro studies have demonstrated that triazole derivatives can inhibit cancer cell proliferation. For instance, compounds similar to 4-(2-chloroethyl)-1-cyclopropyl-1H-1,2,3-triazole were tested against human breast cancer cell lines (MCF-7), showing a dose-dependent reduction in viability .

The biological activity of triazoles can be attributed to several mechanisms:

  • Enzyme Inhibition : Many triazoles act as enzyme inhibitors; for example, they inhibit fungal lanosterol demethylase involved in ergosterol biosynthesis.
  • DNA Interaction : Some studies suggest that triazoles can intercalate into DNA or inhibit DNA gyrase activity, leading to cell death in bacteria and cancer cells.
  • Apoptosis Induction : Triazoles may trigger apoptotic pathways in cancer cells through the activation of caspases and modulation of pro-apoptotic proteins.

Properties

Molecular Formula

C7H11Cl2N3

Molecular Weight

208.09 g/mol

IUPAC Name

4-(2-chloroethyl)-1-cyclopropyltriazole;hydrochloride

InChI

InChI=1S/C7H10ClN3.ClH/c8-4-3-6-5-11(10-9-6)7-1-2-7;/h5,7H,1-4H2;1H

InChI Key

FFPFOKUORZJCHV-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C=C(N=N2)CCCl.Cl

Origin of Product

United States

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